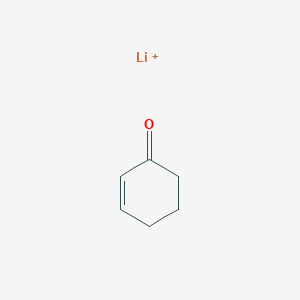
2,5-Pyrazinedicarbonitrile, 3,6-bis(dimethylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Pyrazinedicarbonitrile, 3,6-bis(dimethylamino)- is a heterocyclic compound that belongs to the pyrazine family It is characterized by the presence of two cyano groups and two dimethylamino groups attached to the pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrazinedicarbonitrile, 3,6-bis(dimethylamino)- typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the cyano and dimethylamino groups. One common method involves the reaction of 2,5-dichloropyrazine with sodium cyanide and dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,5-Pyrazinedicarbonitrile, 3,6-bis(dimethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The cyano and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce pyrazine amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
2,5-Pyrazinedicarbonitrile, 3,6-bis(dimethylamino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,5-Pyrazinedicarbonitrile, 3,6-bis(dimethylamino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its cyano and dimethylamino groups play a crucial role in binding to target molecules and modulating their activity.
相似化合物的比较
Similar Compounds
2,3-Pyrazinedicarbonitrile: A similar compound with cyano groups at different positions on the pyrazine ring.
5,6-Dimethyl-2,3-pyrazinedicarbonitrile: Another pyrazine derivative with methyl groups instead of dimethylamino groups.
Uniqueness
2,5-Pyrazinedicarbonitrile, 3,6-bis(dimethylamino)- is unique due to the presence of both cyano and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
150307-22-5 |
|---|---|
分子式 |
C10H12N6 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
3,6-bis(dimethylamino)pyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C10H12N6/c1-15(2)9-7(5-11)14-10(16(3)4)8(6-12)13-9/h1-4H3 |
InChI 键 |
CZJQDDYVHNXLPL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(N=C(C(=N1)C#N)N(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)
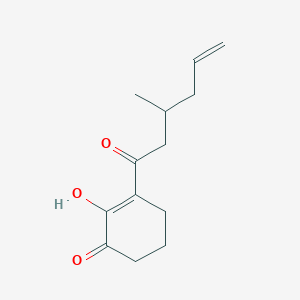



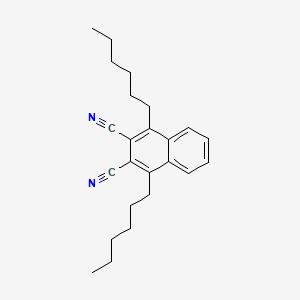
![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
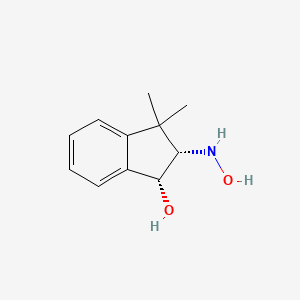
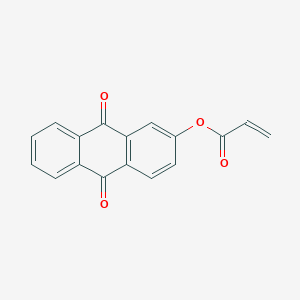
![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)

![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)

